molecular formula C12H6ClF3N2 B176350 2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile CAS No. 122454-23-3

2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile

Cat. No. B176350
Key on ui cas rn: 122454-23-3
M. Wt: 270.64 g/mol
InChI Key: ZXLQPJBQKJYNGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05225568

Procedure details

A solution of trifluoroacetone (3.36 g, 2.7 mL,0.03 mol) in acetic acid is added dropwise at 100° C. to a solution of β-amino-α-bromo-p-chlorocinnamonitrile, (E)- or (Z)- (5.15 g, 0.02 mol) in acetic acid over 41/2 hours. The reaction mixture is heated at 100° C. overnight, diluted with water and extracted with ethyl acetate. The combined organic extracts are washed with water, dried over anhydrous Na2SO4 and concentrated in vacuo to obtain a gum. The gum is flash chromatographed using silica gel and a 15% ethyl acetate in heptane solution to give the title product as a yellow solid (1.8 g, mp 129°-131° C.) which is identified by 1H and 19FNMR spectral analyses.
Quantity
2.7 mL
Type
reactant
Reaction Step One
Name
β-amino-α-bromo-p-chlorocinnamonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( E )-
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:7])([F:6])[C:3](=O)[CH3:4].[NH2:8][C:9]([C:14]1[CH:19]=[CH:18][C:17]([Cl:20])=[CH:16][CH:15]=1)=[C:10](Br)[C:11]#[N:12]>C(O)(=O)C.O>[Cl:20][C:17]1[CH:16]=[CH:15][C:14]([C:9]2[NH:8][C:3]([C:2]([F:7])([F:6])[F:1])=[CH:4][C:10]=2[C:11]#[N:12])=[CH:19][CH:18]=1

Inputs

Step One
Name
Quantity
2.7 mL
Type
reactant
Smiles
FC(C(C)=O)(F)F
Name
β-amino-α-bromo-p-chlorocinnamonitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=C(C#N)Br)C1=CC=C(C=C1)Cl
Name
( E )-
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The combined organic extracts are washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to obtain a gum
CUSTOM
Type
CUSTOM
Details
chromatographed

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C=1NC(=CC1C#N)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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